1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine
Overview
Description
1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine is a heterocyclic compound that combines elements of imidazole, oxazine, and thiophene
Preparation Methods
The synthesis of 1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a thiophene derivative, followed by the formation of the imidazole ring and subsequent chloromethylation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom, forming new compounds.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its biological activity
Mechanism of Action
The mechanism of action of 1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Similar compounds to 1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine include other heterocyclic compounds with imidazole, oxazine, or thiophene rings. For example:
Imidazo[1,2-a]pyridines: These compounds share the imidazole ring but differ in their additional ring structures and substituents.
Thiophene Derivatives: Compounds with thiophene rings but different substituents or additional heterocyclic rings.
Oxazine Compounds: Similar in having the oxazine ring but differing in other structural aspects
Properties
IUPAC Name |
1-(chloromethyl)-6-thiophen-2-yl-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-4-8-9-6-15-10(5-14(9)7-13-8)11-2-1-3-16-11/h1-3,7,10H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYJNNCGPLQNOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=C(N=CN21)CCl)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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